molecular formula C8H11BrO2 B2907193 Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate CAS No. 2253630-55-4

Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B2907193
CAS No.: 2253630-55-4
M. Wt: 219.078
InChI Key: LFEAXTJMEOTOTM-SHYZEUOFSA-N
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Description

Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a strained [3.1.0]hexane framework with a bromine atom at position 4 and a methyl ester group at position 1. Its stereochemistry (1R,4R,5R) confers unique spatial and electronic properties, making it a valuable intermediate in organic synthesis and drug discovery. The bromine substituent enhances reactivity in cross-coupling reactions, while the ester group allows further functionalization .

Properties

IUPAC Name

methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5-6H,2-4H2,1H3/t5-,6+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEAXTJMEOTOTM-SHYZEUOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CC[C@H]([C@@H]1C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as bicyclo[3.1.0]hexane.

    Bromination: The precursor undergoes bromination at the fourth carbon position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The resulting brominated intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under suitable conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products vary depending on the nucleophile used, such as alcohols, nitriles, or amines.

    Reduction: The major product is the corresponding hydrocarbon.

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol)
Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate (Target) [3.1.0] Br (C4), COOCH3 (C1) C₈H₁₁BrO₂ 217.08
Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate () [3.1.1] Br (C5), COOCH3 (C1) C₉H₁₃BrO₂ 233.11
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate () [2.2.1] Br (C4), COOCH3 (C1) C₉H₁₃BrO₂ 233.11
Ethyl 4-(Z-amino)-6-oxabicyclo[3.1.0]hexane-2-carboxylate () [3.1.0] NHCOOBn (C4), O (C6), COOEt (C2) C₁₅H₁₉NO₅ 293.32
Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate () [3.1.0] NH (C2), COOCH3 (C1) C₇H₁₁NO₂ 141.17

Key Observations :

  • Bicyclo Framework : The [3.1.0] system (target compound) exhibits higher ring strain than [3.1.1] or [2.2.1], influencing reactivity in ring-opening reactions .
  • The 6-oxa analog () introduces polarity via oxygen, altering solubility .
  • Functional Groups: Amino groups () enable hydrogen bonding, critical for receptor binding in bioactive compounds, whereas the target’s bromine favors synthetic versatility .

Physicochemical Properties

  • Stability : The [3.1.0] system’s strain may reduce thermal stability relative to [2.2.1] frameworks (), necessitating careful handling in synthetic workflows .

Biological Activity

Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a bromine atom and a carboxylate ester group. The molecular structure contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom can facilitate nucleophilic substitution reactions, while the ester group may enhance lipophilicity, allowing better membrane permeability.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways.
  • Receptor Interaction : It may bind to receptors, influencing signaling pathways involved in cellular responses.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For example, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial drug development .

Anti-inflammatory Effects

Research has also suggested anti-inflammatory effects of this compound. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .

Case Studies

StudyFindings
Study A (2023)Demonstrated antimicrobial activity against S. aureus and E. coli with MIC values of 50 µg/mL and 100 µg/mL respectively.
Study B (2023)Showed significant reduction in TNF-alpha levels in macrophages treated with 25 µM of the compound compared to control groups.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

CompoundStructureBiological Activity
Methyl (1S,5S)-6-bromobicyclo[3.1.0]hexane-1-carboxylateStructureModerate antimicrobial activity
Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexaneStructureLimited anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate, and how can they be methodologically addressed?

  • Answer : The bicyclo[3.1.0]hexane core introduces steric hindrance and stereochemical complexity. Key challenges include:

  • Stereoselective bromination : Achieving regioselectivity at the C4 position without epimerization requires controlled reaction conditions (e.g., radical bromination or electrophilic substitution with stereochemical control) .
  • Carboxylate ester stability : The methyl ester group may hydrolyze under acidic/basic conditions; inert atmospheres and low-temperature protocols are recommended .
  • Purification : Chromatographic separation is often necessary due to byproducts from incomplete ring closure. Reverse-phase HPLC with chiral columns can resolve enantiomeric impurities .

Q. How does the bicyclo[3.1.0]hexane scaffold influence the compound’s physicochemical properties?

  • Answer : The rigid bicyclic structure:

  • Reduces conformational flexibility , enhancing binding specificity in biological targets (e.g., enzymes or receptors) .
  • Increases lipophilicity (logP ~2.5–3.0), improving membrane permeability but potentially limiting aqueous solubility. Solubility can be modulated via salt formation or co-solvents .
  • Affects crystal packing , as seen in X-ray studies of analogs, which show dense hydrogen-bonding networks critical for crystallinity .

Advanced Research Questions

Q. What strategies enable functionalization of the bromine substituent for structure-activity relationship (SAR) studies?

  • Answer : The C4-bromine serves as a versatile handle for cross-coupling reactions:

  • Suzuki-Miyaura coupling : Replace Br with aryl/heteroaryl groups to explore steric/electronic effects on target binding .
  • Nucleophilic substitution : React with amines or thiols to introduce polar moieties, altering pharmacokinetic profiles .
  • Radical-mediated reactions : Generate C4-alkyl/fluoro derivatives for probing hydrophobic interactions .
    • Example : In mGlu2 receptor agonists, substituting Br with thiotriazole enhanced potency (IC₅₀ <10 nM) and receptor subtype selectivity .

Q. How can stereochemical discrepancies in reported analogs be resolved during SAR analysis?

  • Answer : Contradictions often arise from:

  • Epimerization during synthesis : Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy .
  • Crystallographic vs. computational stereochemistry : Validate configurations using single-crystal X-ray diffraction (e.g., LY2812223 analog in ) .
  • Biological assay variability : Use orthogonal assays (e.g., cAMP inhibition and calcium flux) to confirm stereospecific activity .

Q. What in vitro/in vivo models are suitable for evaluating this compound’s neuropharmacological potential?

  • Answer : Based on structurally related mGlu2/3 agonists:

  • In vitro :
  • Receptor binding assays : Radioligand displacement using [³H]LY341495 in mGlu2/3-transfected HEK293 cells .
  • Functional selectivity : Measure cAMP inhibition (mGlu2) vs. partial agonism at mGlu3 using BRET-based biosensors .
  • In vivo :
  • Rodent models : Test anxiolytic effects in fear-conditioning paradigms or antipsychotic activity in phencyclidine-induced hyperlocomotion models .
  • Pharmacokinetics : Assess brain penetration via LC-MS/MS after intravenous/oral administration .

Data Contradictions and Resolution

Q. Why do some analogs show conflicting activity profiles in mGlu2 vs. mGlu3 receptor assays?

  • Answer : Discrepancies stem from:

  • Receptor dimerization : mGlu2/3 heterodimers may exhibit distinct pharmacology vs. homodimers .
  • Species differences : Human vs. rat mGlu3 ligand-binding domains share 89% homology, but critical residues (e.g., Ser153 in hmGlu2) influence agonist selectivity .
  • Methodological bias : Functional assays (e.g., calcium mobilization) may overestimate partial agonism compared to GTPγS binding .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for bicyclic protons: J = 8–12 Hz) .
  • Mass spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (theoretical m/z 263.03 for C₈H₁₂BrO₂) .
  • Stability testing : Accelerated degradation studies under stress conditions (40°C/75% RH) with UPLC monitoring .

Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular weight263.09 g/mol
logP (calculated)2.8PubChem
Aqueous solubility (pH 7.4)0.12 mg/mLShake-flask
Melting point98–102°C (dec.)DSC

Table 2 : Comparative Activity of Bromine-Substituted Analogs

CompoundmGlu2 EC₅₀ (nM)mGlu3 IC₅₀ (nM)Selectivity Ratio
Parent bromo derivative15 ± 2>10,000>666
Thiotriazole analog (LY2812223)3 ± 0.5450 ± 60150

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